![molecular formula C9H10BrIO B2818813 2-Bromo-4-iodo-1-isopropoxybenzene CAS No. 1369903-35-4](/img/structure/B2818813.png)
2-Bromo-4-iodo-1-isopropoxybenzene
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Overview
Description
“2-Bromo-4-iodo-1-isopropoxybenzene” is a chemical compound with the molecular formula C9H10BrIO . It has a molecular weight of 340.99 . It is also known as "4-Bromo-2-iodo-1-isopropylbenzene" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-iodo-1-isopropoxybenzene” consists of a benzene ring with bromo, iodo, and isopropoxy substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-4-iodo-1-isopropoxybenzene” are not available, similar compounds are known to participate in various types of reactions. For instance, aryl iodides are more reactive than aryl bromides in the Sonogashira coupling .Physical And Chemical Properties Analysis
“2-Bromo-4-iodo-1-isopropoxybenzene” is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-4-iodo-1-isopropoxybenzene, focusing on six unique applications:
Organic Synthesis
2-Bromo-4-iodo-1-isopropoxybenzene is widely used as an intermediate in organic synthesis. Its unique structure, featuring both bromine and iodine atoms, allows for selective functionalization, making it a valuable building block in the synthesis of complex organic molecules . This compound is particularly useful in the formation of carbon-carbon bonds through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-4-iodo-1-isopropoxybenzene serves as a precursor for the synthesis of bioactive compounds. Its ability to undergo various chemical transformations enables the creation of novel drug candidates with potential therapeutic properties . Researchers utilize this compound to develop new medications targeting a range of diseases, including cancer and infectious diseases.
Material Science
This compound is also employed in material science for the development of advanced materials. Its incorporation into polymer matrices can enhance the properties of materials, such as thermal stability and mechanical strength . Additionally, it is used in the synthesis of organic semiconductors and other electronic materials, contributing to advancements in electronic devices and sensors.
Chemical Biology
In chemical biology, 2-Bromo-4-iodo-1-isopropoxybenzene is used to study biological processes at the molecular level. It can be incorporated into probes and tags for imaging and tracking biomolecules within cells . This application is crucial for understanding cellular mechanisms and developing diagnostic tools for various diseases.
Environmental Chemistry
Environmental chemists utilize this compound in the study of pollutant degradation and environmental remediation. Its reactivity allows for the investigation of degradation pathways of halogenated organic compounds in the environment . This research is essential for developing strategies to mitigate the impact of pollutants and improve environmental health.
Catalysis
2-Bromo-4-iodo-1-isopropoxybenzene is used as a ligand in catalytic processes. Its unique structure can enhance the activity and selectivity of catalysts in various chemical reactions . This application is particularly important in the development of more efficient and sustainable catalytic systems for industrial processes.
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromo-4-iodobenzene”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Similar precautions are likely necessary for “2-Bromo-4-iodo-1-isopropoxybenzene”.
properties
IUPAC Name |
2-bromo-4-iodo-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZZFXEAXGSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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